Aleglitazar

Vue d'ensemble

Description

L’aléglitazar est un agoniste équilibré dual des récepteurs activés par les proliférateurs de peroxysomes alpha et gamma non thiazolidinedione. Il a été développé pour le traitement potentiel de l’hyperglycémie et de la dyslipidémie chez les patients atteints de diabète de type 2. L’aléglitazar possède des effets hypoglycémiants et lipidomodulateurs, ce qui en fait un candidat prometteur pour la gestion des facteurs de risque cardiovasculaire chez les patients diabétiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’aléglitazar implique plusieurs étapes clés, notamment la formation du cycle oxazole et du fragment benzothiophène. Le processus commence généralement par la préparation de l’intermédiaire oxazole, suivie du couplage du dérivé benzothiophène. L’étape finale implique l’estérification de l’intermédiaire pour produire l’aléglitazar. Les conditions réactionnelles incluent souvent l’utilisation d’acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour assurer le rendement souhaité du produit .

Méthodes de production industrielle

La production industrielle de l’aléglitazar suit une voie de synthèse similaire mais est optimisée pour la fabrication à grande échelle. Cela implique l’utilisation de réacteurs à flux continu, de systèmes automatisés et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. Le processus est conçu pour minimiser les déchets et réduire les coûts de production tout en maintenant une efficacité élevée .

Analyse Des Réactions Chimiques

Types de réactions

L’aléglitazar subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’aléglitazar peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans l’aléglitazar.

Substitution : Des réactions de substitution peuvent se produire au niveau des cycles benzothiophène ou oxazole.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants tels que le chlore ou le brome.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués de l’aléglitazar. Ces produits sont souvent étudiés pour leurs propriétés pharmacologiques et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les agonistes duals des récepteurs activés par les proliférateurs de peroxysomes.

Biologie : Étudié pour ses effets sur l’expression des gènes et le métabolisme cellulaire.

Médecine : Exploré comme traitement du diabète de type 2 et des risques cardiovasculaires associés.

Industrie : Utilisation potentielle dans le développement de nouveaux agents thérapeutiques ciblant les troubles métaboliques

Applications De Recherche Scientifique

Cardiovascular Risk Reduction

One of the primary applications of aleglitazar is in the reduction of cardiovascular risk in patients with type 2 diabetes. The AlePrevent trial aimed to evaluate this compound's efficacy in lowering cardiovascular events among patients with stable cardiovascular disease and glucose abnormalities. The study involved approximately 19,000 participants and assessed various health metrics over a period of 3 to 5 years .

Glycemic Control

This compound has shown significant efficacy in controlling blood sugar levels. In phase II trials, it was associated with substantial reductions in glycated hemoglobin (HbA1c), triglycerides, and low-density lipoprotein (LDL) cholesterol levels, while increasing high-density lipoprotein (HDL) cholesterol . These effects suggest that this compound can be beneficial as both monotherapy and as an adjunct to existing diabetes treatments like metformin or sulfonylureas.

AleCardio Trial

The AleCardio trial was a pivotal phase III study that enrolled 7,226 patients with type 2 diabetes who had experienced acute coronary syndrome (ACS). The trial sought to determine whether adding this compound to standard therapy would reduce cardiovascular mortality and morbidity. Unfortunately, the trial was terminated early due to findings of futility; there was no significant difference in primary endpoints between this compound and placebo groups after a median follow-up of 104 weeks . Notably, safety concerns arose regarding increased rates of heart failure and renal dysfunction associated with this compound treatment .

Efficacy Overview

| Parameter | This compound Group | Placebo Group | P-value |

|---|---|---|---|

| Primary Endpoint Events | 344 (9.5%) | 360 (10.0%) | 0.57 |

| Heart Failure Incidence | 3.4% | 2.8% | 0.14 |

| Renal Dysfunction Incidence | 7.4% | 2.7% | <0.001 |

| HbA1c Reduction | Significant | N/A | N/A |

This table summarizes key findings from the AleCardio trial, highlighting the lack of efficacy against cardiovascular events despite improvements in glycemic control.

Safety Profile

While this compound demonstrated some beneficial effects on glycemic control and lipid profiles, its safety profile raised concerns during clinical trials. Adverse events included increased instances of heart failure, gastrointestinal hemorrhages, and renal dysfunction, leading to its eventual discontinuation from further development for cardiovascular applications .

Mécanisme D'action

L’aléglitazar exerce ses effets en agissant comme un agoniste aux sous-types de récepteurs alpha et gamma activés par les proliférateurs de peroxysomes. L’action agoniste au niveau du récepteur activé par les proliférateurs de peroxysomes alpha contrôle les taux de lipides, améliorant la dyslipidémie, tandis que l’action agoniste au niveau du récepteur activé par les proliférateurs de peroxysomes gamma contrôle les taux de glucose, améliorant la sensibilité à l’insuline dans le diabète. Cette double action rend l’aléglitazar efficace pour gérer les taux de lipides et de glucose chez les patients atteints de diabète de type 2 .

Comparaison Avec Des Composés Similaires

Composés similaires

Pioglitazone : Un agoniste du récepteur activé par les proliférateurs de peroxysomes gamma utilisé pour améliorer la sensibilité à l’insuline.

Fenofibrate : Un agoniste du récepteur activé par les proliférateurs de peroxysomes alpha utilisé pour abaisser les taux de lipides.

Tesaglitazar : Un autre agoniste dual des récepteurs activés par les proliférateurs de peroxysomes alpha et gamma

Unicité de l’aléglitazar

L’aléglitazar est unique en raison de son action agoniste double équilibrée sur les récepteurs activés par les proliférateurs de peroxysomes alpha et gamma, offrant une gestion complète des taux de lipides et de glucose. Cette activité équilibrée le différencie d’autres composés qui ciblent principalement un seul sous-type de récepteur .

Activité Biologique

Aleglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPARs) α and γ, which are critical in the regulation of glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic effects in conditions such as type 2 diabetes and cardiovascular diseases. Its biological activity encompasses insulin-sensitizing effects, anti-inflammatory properties, and protective roles against hyperglycemia-induced cellular damage.

PPAR Activation

This compound exerts its biological effects primarily through the activation of PPAR-α and PPAR-γ:

- PPAR-α : Enhances fatty acid oxidation and reduces triglyceride levels.

- PPAR-γ : Improves insulin sensitivity and promotes glucose uptake.

This dual activation leads to favorable metabolic outcomes, including improved lipid profiles and reduced inflammation.

Cardiomyocyte Protection

A study demonstrated that this compound protects human cardiomyocytes from hyperglycemia-induced apoptosis. The findings indicated that:

- Increased Cell Viability : Treatment with this compound significantly increased cell viability under hyperglycemic conditions.

- Reduced Apoptosis : The compound attenuated caspase-3 activity and cytochrome-C release, key indicators of apoptosis.

- Oxidative Stress Mitigation : this compound improved total antioxidant capacity and reduced reactive oxygen species (ROS) production in cardiomyocytes exposed to high glucose levels .

Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)

Research on animal models has shown that this compound can treat non-alcoholic steatohepatitis (NASH) by:

- Histopathological Improvements : Reduced hepatic steatosis, lobular inflammation, and hepatocyte ballooning.

- Biochemical Modifications : Decreased levels of liver enzymes (AST, ALT), triglycerides, and cholesterol while increasing HDL and adiponectin levels .

Clinical Trials

The AleCardio trial aimed to evaluate the efficacy of this compound in patients with type 2 diabetes mellitus and acute coronary syndrome. However, the trial was terminated early due to:

- Safety Concerns : Increased rates of heart failure, gastrointestinal bleeding, and other adverse events were noted without significant cardiovascular benefits.

- Futility for Efficacy : No substantial reduction in cardiovascular morbidity or mortality was observed compared to placebo .

Summary of Key Findings

Case Study 1: Cardiomyocyte Response

In vitro studies showed that human cardiomyocytes treated with this compound exhibited a marked increase in viability when exposed to hyperglycemic conditions. The protective effect was linked to the activation of both PPAR-α and PPAR-γ pathways, highlighting the compound's potential for cardiac protection in diabetic patients.

Case Study 2: NASH Model in Zucker Diabetic Fatty Rats

In a preclinical model using Zucker diabetic fatty rats, this compound treatment led to significant reductions in triglyceride levels by approximately 89% while increasing HDL by 125%. Histological analysis revealed a reversal of steatosis and inflammation in liver tissues, suggesting its potential as a therapeutic agent for NAFLD .

Propriétés

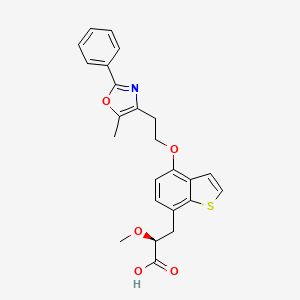

IUPAC Name |

(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYKLWSKQJBGCS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197193 | |

| Record name | Aleglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes. | |

| Record name | Aleglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

475479-34-6 | |

| Record name | Aleglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aleglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aleglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aleglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.